Cas no 926248-01-3 (3-(Dimethylamino)sulfonyl-4-methylbenzoic acid)
3-(Dimethylamino)sulfonyl-4-methylbenzoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-[(dimethylamino)sulfonyl]-4-methylbenzoic acid
- 3-(dimethylsulfamoyl)-4-methylbenzoic acid
- 3-(dimethylsulfamoyl)-4-methyl-benzoic acid
- MFCD09042889
- 3-(Dimethylamino)sulfonyl-4-methylbenzoic acid
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- MDL: MFCD09042889
- Inchi: 1S/C10H13NO4S/c1-7-4-5-8(10(12)13)6-9(7)16(14,15)11(2)3/h4-6H,1-3H3,(H,12,13)
- InChI Key: RMMRRQKZWHODFF-UHFFFAOYSA-N
- SMILES: C(O)(=O)C1=CC=C(C)C(S(N(C)C)(=O)=O)=C1
3-(Dimethylamino)sulfonyl-4-methylbenzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 158968-1g |
3-[(Dimethylamino)sulfonyl]-4-methylbenzoic acid |
926248-01-3 | 1g |
$365.00 | 2023-09-10 | ||
| TRC | D264995-250mg |
3-[(Dimethylamino)sulfonyl]-4-methylbenzoic acid |
926248-01-3 | 250mg |
$ 185.00 | 2022-06-05 | ||
| TRC | D264995-500mg |
3-[(Dimethylamino)sulfonyl]-4-methylbenzoic acid |
926248-01-3 | 500mg |
$ 300.00 | 2022-06-05 | ||
| TRC | D264995-1000mg |
3-[(Dimethylamino)sulfonyl]-4-methylbenzoic acid |
926248-01-3 | 1g |
$ 480.00 | 2022-06-05 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1276255-250mg |
3-(Dimethylsulfamoyl)-4-methylbenzoic acid |
926248-01-3 | 95% | 250mg |
¥1230.00 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1276255-1g |
3-(Dimethylsulfamoyl)-4-methylbenzoic acid |
926248-01-3 | 95% | 1g |
¥2590.00 | 2024-04-25 | |
| Enamine | EN300-186560-0.05g |
3-(dimethylsulfamoyl)-4-methylbenzoic acid |
926248-01-3 | 95.0% | 0.05g |
$68.0 | 2025-02-20 | |
| Enamine | EN300-186560-0.1g |
3-(dimethylsulfamoyl)-4-methylbenzoic acid |
926248-01-3 | 95.0% | 0.1g |
$102.0 | 2025-02-20 | |
| Enamine | EN300-186560-0.25g |
3-(dimethylsulfamoyl)-4-methylbenzoic acid |
926248-01-3 | 95.0% | 0.25g |
$146.0 | 2025-02-20 | |
| Enamine | EN300-186560-0.5g |
3-(dimethylsulfamoyl)-4-methylbenzoic acid |
926248-01-3 | 95.0% | 0.5g |
$229.0 | 2025-02-20 |
3-(Dimethylamino)sulfonyl-4-methylbenzoic acid Suppliers
3-(Dimethylamino)sulfonyl-4-methylbenzoic acid Related Literature
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Goonay Yousefalizadeh,Shideh Ahmadi,Nicholas J. Mosey,Kevin G. Stamplecoskie Nanoscale, 2021,13, 242-252
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
Additional information on 3-(Dimethylamino)sulfonyl-4-methylbenzoic acid
3-(Dimethylamino)sulfonyl-4-methylbenzoic acid (CAS No. 926248-01-3): A Comprehensive Overview
3-(Dimethylamino)sulfonyl-4-methylbenzoic acid (CAS No. 926248-01-3) is a specialized organic compound that has garnered significant attention in the fields of pharmaceutical research, agrochemical development, and material science. This sulfonamide derivative is characterized by its unique molecular structure, which combines a benzoic acid core with a dimethylamino sulfonyl functional group. The compound's versatility and potential applications make it a subject of ongoing scientific exploration.
The chemical structure of 3-(Dimethylamino)sulfonyl-4-methylbenzoic acid features a 4-methylbenzoic acid backbone substituted with a dimethylamino sulfonyl group at the 3-position. This arrangement confers distinct physicochemical properties, including moderate water solubility and stability under standard conditions. Researchers have noted its potential as a building block for more complex molecules, particularly in drug discovery programs targeting enzyme inhibition.
Recent studies highlight the growing interest in sulfonamide derivatives like 3-(Dimethylamino)sulfonyl-4-methylbenzoic acid for their biological activity. The compound's mechanism of action is being investigated in relation to various biochemical pathways, with particular focus on its potential as a modulator of protein-protein interactions. These investigations align with current trends in precision medicine and targeted therapy development.
In the pharmaceutical industry, 3-(Dimethylamino)sulfonyl-4-methylbenzoic acid serves as a valuable intermediate for the synthesis of novel therapeutic agents. Its structural features make it particularly interesting for the development of small molecule inhibitors, a rapidly expanding area in drug discovery. The compound's sulfonamide group contributes to its ability to interact with biological targets, while the methylbenzoic acid moiety provides additional binding possibilities.
The agrochemical sector has also shown interest in 3-(Dimethylamino)sulfonyl-4-methylbenzoic acid derivatives for potential applications in crop protection. Researchers are exploring its utility as a precursor for compounds with herbicidal or fungicidal activity, responding to the growing demand for more environmentally friendly agricultural solutions. This aligns with current global concerns about sustainable farming practices and food security.
From a synthetic chemistry perspective, 3-(Dimethylamino)sulfonyl-4-methylbenzoic acid presents interesting challenges and opportunities. The compound's synthesis typically involves the sulfonation of appropriately substituted benzoic acid derivatives, followed by introduction of the dimethylamino group. Optimization of these synthetic routes remains an active area of research, particularly with regard to improving yields and reducing environmental impact.
Material scientists have investigated 3-(Dimethylamino)sulfonyl-4-methylbenzoic acid for potential applications in advanced materials. The compound's ability to form stable complexes with various metals suggests possible uses in catalysis or as a component in functional materials. These applications tap into current interests in smart materials and nanotechnology.
The analytical characterization of 3-(Dimethylamino)sulfonyl-4-methylbenzoic acid typically involves techniques such as NMR spectroscopy, mass spectrometry, and HPLC. These methods confirm the compound's purity and identity, which are crucial for research applications. Recent advances in analytical technology have improved the precision of these characterizations, supporting more detailed structure-activity relationship studies.
Market trends indicate growing demand for specialized intermediates like 3-(Dimethylamino)sulfonyl-4-methylbenzoic acid, particularly in regions with strong pharmaceutical and agrochemical industries. The compound's commercial availability has expanded in recent years, reflecting its increasing importance in various research and development programs.
Safety considerations for handling 3-(Dimethylamino)sulfonyl-4-methylbenzoic acid follow standard laboratory protocols for organic compounds. While not classified as highly hazardous, appropriate protective measures should be employed during its use. These precautions align with broader industry movements toward enhanced laboratory safety standards.
Future research directions for 3-(Dimethylamino)sulfonyl-4-methylbenzoic acid may explore its potential in emerging fields such as chemical biology and medicinal chemistry. The compound's versatility suggests it could play a role in addressing current challenges in drug discovery, including the need for novel antibiotics and treatments for chronic diseases.
Environmental considerations regarding 3-(Dimethylamino)sulfonyl-4-methylbenzoic acid are part of ongoing assessments in green chemistry initiatives. Researchers are investigating more sustainable production methods and evaluating the compound's environmental fate, responding to increased regulatory and societal focus on chemical safety.
In conclusion, 3-(Dimethylamino)sulfonyl-4-methylbenzoic acid (CAS No. 926248-01-3) represents an important compound at the intersection of multiple scientific disciplines. Its unique structural features and potential applications continue to drive research interest, making it a noteworthy subject in contemporary chemical science. As investigations progress, this compound may yield significant contributions to various technological and therapeutic advancements.
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